molecular formula C17H18N2O2S B15149519 4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide CAS No. 356076-37-4

4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B15149519
CAS No.: 356076-37-4
M. Wt: 314.4 g/mol
InChI Key: YBWDBPXTVLUGQJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C16H17NO2S It is known for its unique structure, which includes an ethoxy group, a methylphenyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylphenyl isothiocyanate under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
  • 4-ethoxy-N-(2-methylphenyl)benzamide

Uniqueness

4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

356076-37-4

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C17H18N2O2S/c1-3-21-14-10-8-13(9-11-14)16(20)19-17(22)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,18,19,20,22)

InChI Key

YBWDBPXTVLUGQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C

Origin of Product

United States

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